![molecular formula C21H25N3O4 B2462863 4-(4-甲氧基苄基)-8-(4-硝基苯基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 303151-64-6](/img/structure/B2462863.png)
4-(4-甲氧基苄基)-8-(4-硝基苯基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the spirocyclic structure, along with the various functional groups, suggests that the molecule could have interesting chemical properties. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the methoxy group might undergo substitution reactions, while the nitro group could participate in reduction reactions. The spirocyclic core of the molecule might also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .科学研究应用
超分子排列
化合物“4-(4-甲氧基苄基)-8-(4-硝基苯基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”及其衍生物已探索其在超分子排列中的作用。例如,Graus 等人(2010 年)对环己烷-5-螺脒烷酮衍生物(一种相关化合物)的研究深入探讨了分子和晶体结构之间的关系,重点关注取代基如何影响超分子排列 (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010)。
合成和结构分析
一些研究重点关注与“4-(4-甲氧基苄基)-8-(4-硝基苯基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”相关的化合物的合成和结构分析。例如,Ismiyev 等人(2013 年)合成了具有多个手性中心的新型环己烷-1,3-二羧酸酯,并提供了对其分子结构的见解 (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013)。此外,Jiang 和 Zeng(2016 年)报道了相关氧杂螺环化合物的合成和晶体结构,强调了分子几何在这些化合物中的重要性 (Jiang & Zeng, 2016)。
胆碱能剂
在药物化学领域,一些“4-(4-甲氧基苄基)-8-(4-硝基苯基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”的衍生物已被探索为潜在的胆碱能剂。Ishihara 等人(1992 年)合成了一系列化合物,包括二氮杂螺癸烷二酮,并测试了它们的毒蕈碱受体结合亲和力,在特定实验中显示出潜在的激动活性 (Ishihara, Yukimasa, Miyamoto, & Goto, 1992)。
核磁共振光谱
螺癸烷的相对构型(与所讨论的化合物在结构上相似)已使用核磁共振光谱进行研究。Guerrero-Alvarez 等人(2004 年)使用 13C、15N 和 17O 核磁共振提供了对这类化合物的立体化学的见解 (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004)。
作用机制
未来方向
属性
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-20-8-2-17(3-9-20)16-23-14-15-28-21(23)10-12-22(13-11-21)18-4-6-19(7-5-18)24(25)26/h2-9H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZICYIBRICOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。